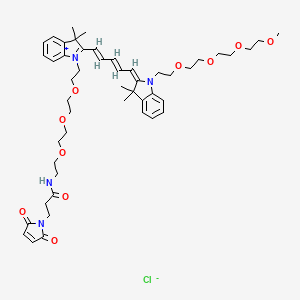
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a PEG derivative containing a fluorescent cyanine group.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C49H67ClN4O10
- Molecular Weight : 907.6 g/mol
- Excitation/Emission Wavelength : 646/662 nm
- Functional Groups : The inclusion of maleimide allows for selective coupling with thiol groups, facilitating targeted applications in bioconjugation.
Molecular Imaging
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is widely used in molecular imaging due to its fluorescent properties. The cyanine dye enables visualization of biological processes at the cellular level. Its application includes:
- In Vivo Imaging : The compound can be conjugated to antibodies or peptides that target specific cells or tissues, allowing researchers to track the distribution and localization of these biomolecules in live organisms.
- Fluorescence Microscopy : Utilized in various microscopy techniques to visualize cellular structures and dynamics.
Drug Delivery Systems
The hydrophilic nature of the PEG linkers enhances the solubility of the conjugates in aqueous environments, which is crucial for drug formulation. Applications include:
- Targeted Drug Delivery : By attaching therapeutic agents to this compound, researchers can develop systems that deliver drugs specifically to diseased tissues, such as tumors. This is achieved by exploiting the maleimide group for conjugation with thiol-containing drugs or targeting moieties.
| Application | Description |
|---|---|
| Tumor Targeting | Conjugates can selectively accumulate in tumor tissues due to the enhanced permeability and retention effect. |
| Controlled Release | The design allows for controlled release profiles of drugs, improving therapeutic efficacy while minimizing side effects. |
Bioconjugation Techniques
The maleimide functionality provides a robust method for bioconjugation:
- Protein Labeling : The compound can be used to label proteins with fluorescent tags for tracking and analysis in biochemical assays.
- Antibody-Drug Conjugates (ADCs) : this compound can be employed in constructing ADCs, where cytotoxic drugs are linked to antibodies via the maleimide group, enhancing targeted therapy approaches.
Case Studies
-
Imaging Tumor Microenvironments
A study utilized this compound conjugated with a tumor-targeting peptide for fluorescence imaging of tumor microenvironments in mice. This allowed researchers to visualize tumor progression and response to therapy effectively. -
Development of Targeted Chemotherapy
Researchers developed a drug delivery system using this compound linked to a chemotherapeutic agent. This system demonstrated improved retention times in circulation and enhanced accumulation at tumor sites compared to non-targeted formulations.
Eigenschaften
Molekularformel |
C49H67ClN4O10 |
|---|---|
Molekulargewicht |
907.54 |
IUPAC-Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide;chloride |
InChI |
InChI=1S/C49H66N4O10.ClH/c1-48(2)39-13-9-11-15-41(39)51(24-27-59-32-35-62-34-31-58-26-22-50-45(54)21-23-53-46(55)19-20-47(53)56)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)52(44)25-28-60-33-36-63-38-37-61-30-29-57-5;/h6-20H,21-38H2,1-5H3;1H |
InChI-Schlüssel |
KQINBUJCBKWMHU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















